CID 78063839
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound with the identifier CID 78063839 is a chemical entity with significant interest in various scientific fields. This compound is known for its unique chemical structure and properties, making it a subject of extensive research and application.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of CID 78063839 involves multiple steps, each requiring specific reaction conditions. The preparation methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using optimized synthetic routes. The process involves the use of large-scale reactors and continuous monitoring of reaction parameters to maintain consistency and quality. The industrial production methods are designed to be cost-effective and environmentally friendly, minimizing waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions: CID 78063839 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, pH, and solvent, are optimized to achieve the desired products efficiently.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. These products are often intermediates or final compounds with enhanced properties, suitable for various applications in research and industry.
Wissenschaftliche Forschungsanwendungen
CID 78063839 has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry. In chemistry, it is used as a reagent or intermediate in the synthesis of complex molecules. In biology, it is studied for its potential effects on biological systems and its role in various biochemical pathways. In medicine, this compound is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the production of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of CID 78063839 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, modulating their activity, and influencing various cellular processes. The detailed mechanism of action is studied to understand the compound’s effects at the molecular level and to develop targeted applications.
Vergleich Mit ähnlichen Verbindungen
CID 78063839 is compared with other similar compounds to highlight its unique properties and advantages Similar compounds include those with comparable chemical structures and reactivity The comparison focuses on the differences in their chemical behavior, biological activity, and potential applications
Conclusion
This compound is a compound of significant interest due to its unique chemical properties and wide range of applications. Its synthesis, chemical reactions, and mechanism of action are extensively studied to harness its potential in various fields. The comparison with similar compounds further emphasizes its uniqueness and value in scientific research and industry.
Eigenschaften
Molekularformel |
C6H15O3Si |
---|---|
Molekulargewicht |
163.27 g/mol |
InChI |
InChI=1S/C4H11OSi.C2H4O2/c1-6(2)4-3-5;1-2(3)4/h5H,3-4H2,1-2H3;1H3,(H,3,4) |
InChI-Schlüssel |
SSDGBNDZNHJRQH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.C[Si](C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.